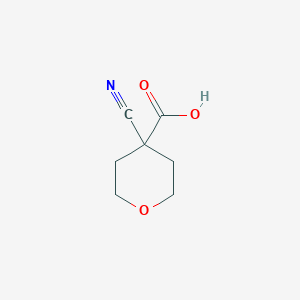

4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Description

BenchChem offers high-quality 4-cyanotetrahydro-2H-pyran-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyanotetrahydro-2H-pyran-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyanooxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLMLYLFDJEUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575631 | |

| Record name | 4-Cyanooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848821-06-7 | |

| Record name | 4-Cyanooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid tetrahydropyran core, substituted with two reactive functional groups—a nitrile and a carboxylic acid—at a quaternary center, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its applications as a key intermediate in the development of novel therapeutics, particularly enzyme inhibitors and agents targeting the central nervous system.[1][2] The strategic placement of the cyano and carboxyl moieties allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the pursuit of new bioactive molecules.[1][2]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is crucial for its effective utilization in research and development. Below is a summary of its key physicochemical data.

| Property | Value | Source |

| CAS Number | 848821-06-7 | [1] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Boiling Point | 374.3°C at 760 mmHg (Predicted) | [1] |

| Storage | 2-8°C, under dry conditions | [1] |

Spectroscopic Profile

While experimentally obtained spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield shift, typically above 10 ppm, though its visibility can be affected by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the methylene carbons of the ring (typically 20-70 ppm), the quaternary carbon bearing the cyano and carboxyl groups, the nitrile carbon (around 115-125 ppm), and the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum would display several characteristic absorption bands. A very broad peak from 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[3] A sharp, medium-intensity peak around 2240 cm⁻¹ would correspond to the C≡N stretch of the nitrile group.[4] The C=O stretch of the carboxylic acid would be visible as a strong absorption in the range of 1700-1725 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) or, more commonly in electrospray ionization, the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular weight of the compound.

Synthesis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

A plausible and efficient method for the synthesis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a modified Strecker synthesis, starting from the readily available tetrahydro-4H-pyran-4-one. This multi-step, one-pot procedure involves the formation of an α-hydroxynitrile (cyanohydrin), followed by hydrolysis of the nitrile to a carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established chemical principles for cyanohydrin formation and subsequent hydrolysis.

-

Cyanohydrin Formation:

-

To a stirred solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., ethanol/water mixture) at 0-5°C, add a solution of sodium cyanide (NaCN) in water dropwise.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Rationale: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a stable cyanohydrin intermediate. The use of low temperatures helps to control the exothermic reaction.

-

-

Hydrolysis to Carboxylic Acid:

-

To the reaction mixture containing the cyanohydrin intermediate, add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution).

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia (if under basic conditions) or by chromatographic methods.

-

Rationale: Under acidic or basic conditions, the nitrile group is hydrolyzed to a carboxylic acid. This is a well-established transformation of nitriles.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If the hydrolysis was performed under acidic conditions, carefully neutralize the solution with a base to precipitate the product. If performed under basic conditions, acidify the solution to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Chemical Reactivity and Mechanistic Insights

The chemical behavior of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is dictated by the interplay of its three key structural features: the tetrahydropyran ring, the nitrile group, and the carboxylic acid group.

Key Reaction Pathways

Caption: Reactivity map of the title compound.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions.[5] Mild conditions may lead to the formation of the corresponding amide, 4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylic acid, while more forcing conditions will result in the complete hydrolysis to tetrahydropyran-4,4-dicarboxylic acid. A patent describes a process for hydrolyzing a 4-cyanotetrahydropyran-4-carboxylic acid compound in the presence of an acid to prepare tetrahydropyran-4-carboxylic acid, which implies both hydrolysis and subsequent decarboxylation.[5]

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Nickel). This would yield 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, a valuable bifunctional building block.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will produce the corresponding ester.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine will yield the corresponding amide.

-

Decarboxylation: Due to the presence of the electron-withdrawing nitrile group at the α-position, decarboxylation may be facilitated under certain conditions, particularly upon heating, potentially with a catalyst.[6][7] This would lead to the formation of 4-cyanotetrahydro-2H-pyran.

-

Applications in Drug Discovery

The unique structural features of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid make it an attractive starting material for the synthesis of a variety of biologically active molecules. The tetrahydropyran ring is a common motif in many natural products and approved drugs, often conferring improved pharmacokinetic properties such as increased solubility and metabolic stability.

Its utility as a key intermediate has been noted in the development of:

-

Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of certain enzymes. The carboxylic acid provides a handle for further derivatization to optimize binding and other properties.

-

Central Nervous System (CNS) Agents: The rigid scaffold can be used to construct conformationally constrained analogues of neurotransmitters or other CNS-active molecules.[1][2]

Safety and Handling

-

Potential Hazards: The compound contains a nitrile group, which can be toxic if ingested, inhaled, or absorbed through the skin, as it can release cyanide in the body. The carboxylic acid moiety makes the compound acidic and potentially corrosive.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Conclusion

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a valuable and versatile building block for synthetic and medicinal chemistry. Its bifunctional nature, combined with the favorable properties of the tetrahydropyran scaffold, provides a robust platform for the design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in drug discovery and development programs.

References

-

MySkinRecipes. (n.d.). 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

MOLBASE. (n.d.). 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid price & availability. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Next Peptide. (n.d.). 848821-06-7 | 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

- Nishino, S., & Hirotsu, K. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. U.S. Patent Application No. 12/088,098.

-

Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. Retrieved from [Link]

-

PubChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

Steimer, S. S., Kourtchev, I., & Kalberer, M. (2014). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. Atmospheric Chemistry and Physics, 14(22), 12529-12542. Retrieved from [Link]

-

Logue, B. A., Hinkens, D. M., Baskin, S. I., & Petrikovics, I. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology, 2(5), 53-60. Retrieved from [Link]

-

Mrowiec-Białoń, J., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4683. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid [myskinrecipes.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Decarboxylation [organic-chemistry.org]

An In-Depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (CAS 848821-06-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry. The document delineates its chemical and physical properties, proposes a detailed synthetic pathway, and discusses its analytical characterization. Furthermore, it explores the compound's significance and applications as a key intermediate in the development of therapeutic agents, particularly enzyme inhibitors and central nervous system modulators. Safety and handling considerations are also addressed based on the toxicological profiles of related chemical entities. This guide is intended to be a valuable resource for researchers engaged in drug discovery and synthetic organic chemistry, offering both foundational knowledge and practical insights.

Introduction: A Scaffold of Pharmaceutical Interest

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of bioactive natural products and synthetic drugs.[1] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (CAS: 848821-06-7) is a bifunctional derivative of the THP core, featuring both a nitrile and a carboxylic acid group at the C4 position. This unique arrangement of functional groups makes it a highly valuable and versatile intermediate for the synthesis of a diverse array of complex molecules.[2][3] The nitrile can serve as a precursor to amines, amides, or tetrazoles, while the carboxylic acid allows for the formation of amide bonds and other ester modifications. This dual reactivity is pivotal in its application for constructing libraries of compounds for drug discovery programs targeting metabolic and neurological disorders.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 848821-06-7 | [2] |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Boiling Point | 374.3°C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C, under dry conditions | [3] |

Synthesis and Purification

While specific peer-reviewed synthetic procedures for 4-cyanotetrahydro-2H-pyran-4-carboxylic acid are not extensively detailed in the public domain, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds. The proposed synthesis starts from the commercially available tetrahydro-4H-pyran-4-one and proceeds via a modified Strecker synthesis, followed by hydrolysis.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be logically divided into two primary steps: the formation of an α-aminonitrile intermediate and its subsequent hydrolysis to the desired α-cyano carboxylic acid.

Caption: Proposed two-step synthesis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the α-aminonitrile intermediate

This step is analogous to the Bucherer-Bergs or Strecker synthesis, which are classic methods for preparing α-amino acids and their precursors from ketones.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1 v/v), add ammonium carbonate (2.5 equivalents) and sodium cyanide (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then further to 0-5°C in an ice bath. The intermediate product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

The hydrolysis of the intermediate can be achieved under either acidic or basic conditions, although acidic hydrolysis is often preferred to minimize potential side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude α-aminonitrile intermediate from Step 1 in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 40% NaOH).

-

Reaction Conditions: Heat the mixture to reflux for 5-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Purification: After cooling to room temperature, adjust the pH of the reaction mixture to 2-3 with a suitable acid or base to precipitate the crude 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diastereotopic protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom (C2 and C6) would appear as multiplets in the downfield region (typically δ 3.5-4.0 ppm). The protons at C3 and C5 would resonate as complex multiplets in the more upfield region (typically δ 1.5-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms. The quaternary carbon at C4 bearing the cyano and carboxyl groups would appear at a characteristic chemical shift. The carbonyl carbon of the carboxylic acid would be observed in the downfield region (δ 170-180 ppm), while the nitrile carbon would resonate around δ 115-125 ppm. The carbons of the tetrahydropyran ring would appear in the range of δ 20-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

-

A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid should appear around 1710-1760 cm⁻¹.

-

A medium-intensity, sharp absorption for the C≡N stretch of the nitrile group is anticipated around 2230-2250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its deprotonated ion [M-H]⁻ in negative ion mode, with a mass-to-charge ratio (m/z) corresponding to the molecular weight minus one. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a valuable building block for the synthesis of a wide range of biologically active molecules.[2] Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Enzyme Inhibitors

The tetrahydropyran scaffold is a common feature in many enzyme inhibitors. The rigid conformation of the ring can help to position key functional groups for optimal interaction with the active site of an enzyme.

-

Janus Kinase (JAK) Inhibitors: Several JAK inhibitors, which are used in the treatment of autoimmune diseases and cancers, incorporate heterocyclic scaffolds.[5][6][7] The 4-cyanotetrahydro-2H-pyran-4-carboxylic acid core can be elaborated to mimic the hinge-binding motifs required for potent JAK inhibition.

-

Factor Xa Inhibitors: Direct Factor Xa inhibitors are a class of anticoagulants used to prevent and treat thromboembolic diseases.[8][9][10][11][12] The tetrahydropyran ring can serve as a central scaffold to which the necessary pharmacophoric elements for Factor Xa inhibition can be attached.

Central Nervous System (CNS) Agents

The ability to cross the blood-brain barrier is a critical property for CNS-active drugs. The physicochemical properties imparted by the tetrahydropyran ring can be advantageous in this regard. The functional handles on 4-cyanotetrahydro-2H-pyran-4-carboxylic acid allow for its incorporation into novel CNS drug candidates.[2]

Caption: Applications of the core scaffold in developing therapeutic agents.

Safety and Handling

-

Nitrile Toxicity: Aliphatic nitriles can be toxic, with their toxicity often attributed to the in vivo metabolic release of cyanide.[13] Therefore, this compound should be handled with caution to avoid ingestion, inhalation, and skin contact.

-

Carboxylic Acid Corrosivity: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.

-

General Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, it is important to follow standard first-aid procedures and seek medical attention.

Conclusion

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the favorable properties of the tetrahydropyran scaffold, makes it an attractive starting material for the synthesis of novel enzyme inhibitors and CNS agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions. Further research into the biological activities of derivatives of this scaffold is warranted and holds promise for the development of new therapeutics.

References

-

Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI. Retrieved January 6, 2026, from [Link]

-

Tetrahydro-isoquinoline-based factor Xa inhibitors. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

4-cyanotetrahydro-2H-pyran-4-carboxylic acid. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). PubMed. Retrieved January 6, 2026, from [Link]

-

Transformations of 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides. Synthesis of pyrano[3,4-c]pyrrole derivatives. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4- carboxamides through an unusual regiospecific quasi- hydrolysis. (n.d.). Beilstein Journals. Retrieved January 6, 2026, from [Link]

-

Oxane-4-carbonitrile | C6H9NO | CID 11815837. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

List of Factor Xa inhibitors. (n.d.). Drugs.com. Retrieved January 6, 2026, from [Link]

-

Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. Retrieved January 6, 2026, from [Link]

-

Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. (n.d.). NCBI Bookshelf. Retrieved January 6, 2026, from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). ResearchGate. Retrieved January 6, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Direct factor Xa inhibitors. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 6, 2026, from [Link]

-

Nitrile. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Allyl nitrile: Toxicity and health effects. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Discovery and development of Factor Xa inhibitors (2015–2022). (2023). Frontiers. Retrieved January 6, 2026, from [Link]

-

In silico prediction of chronic toxicity with chemical category approaches. (2017). SciSpace. Retrieved January 6, 2026, from [Link]

-

(PDF) Synthesis and properties of the α-keto acids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

(PDF) In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

20.2.1.3.6 Synthesis of Carboxylic Acids from Aldehydes and Ketones (Update 2024). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Upgrading ketone synthesis direct from carboxylic acids and organohalides. (2020). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

-

(PDF) The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

848821-06-7 | 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. (n.d.). Next Peptide. Retrieved January 6, 2026, from [Link]

-

Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (n.d.). Eureka | Patsnap. Retrieved January 6, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 13. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Application of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the identification and utilization of versatile molecular scaffolds are paramount. These core structures serve as the foundation upon which functionality, selectivity, and optimal pharmacokinetic properties are built. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is one such scaffold that has garnered significant interest. Its unique architecture, featuring a sp³-rich tetrahydropyran ring appended with two orthogonal, highly valuable functional groups—a nitrile and a carboxylic acid—at a single quaternary center, positions it as a powerful intermediate in the synthesis of complex pharmaceutical agents.[1] This guide provides a detailed exploration of this molecule, from its fundamental properties and spectroscopic signature to its synthesis and strategic application in drug design, offering field-proven insights for the modern researcher.

Core Molecular Properties and Structure

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic building block whose utility stems from the precise arrangement of its functional components.[1] The tetrahydropyran ring is a favored motif in medicinal chemistry, often used to replace less stable or metabolically liable groups, while improving solubility and cell permeability. The geminal cyano and carboxyl groups offer distinct chemical handles for subsequent elaboration.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 4-cyanooxane-4-carboxylic acid | PubChem[2] |

| CAS Number | 848821-06-7 | MySkinRecipes, LookChem, Lab-Chemicals.Com[1][3][4] |

| Molecular Formula | C₇H₉NO₃ | MySkinRecipes, PubChem, LookChem[1][2][3] |

| Molecular Weight | 155.15 g/mol | MySkinRecipes, PubChem[1][2] |

| Boiling Point | 374.3°C at 760 mmHg | MySkinRecipes[1] |

| XLogP3 | -0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[3] |

| Rotatable Bond Count | 1 | LookChem[3] |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid.

A Proposed Synthetic Strategy

While numerous vendors supply this reagent, understanding its synthesis is crucial for bespoke applications and analogue development. A robust and logical synthetic approach begins with the commercially available Tetrahydro-4H-pyran-4-one. The key challenge is the introduction of two distinct carbon-based functional groups at the C4 position. A cyanohydrin formation followed by hydrolysis represents a plausible and efficient pathway.

Experimental Protocol: A Two-Step Synthesis

Step 1: Cyanohydrin Formation from Tetrahydro-4H-pyran-4-one

The conversion of a ketone to a cyanohydrin is a classic transformation. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is often preferred for its mild conditions and high yields, proceeding via a protected silyl ether intermediate which is readily deprotected during aqueous workup.

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Oxidation to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Direct hydrolysis of the nitrile in the cyanohydrin intermediate can be challenging due to the potential for retro-cyanohydrin formation. Therefore, a direct oxidation of the cyanohydrin to the corresponding acyl cyanide, which is then hydrolyzed in situ, can be considered. However, a more common and robust method involves a two-step process of protecting the hydroxyl group followed by hydrolysis of the nitrile and deprotection. A simpler, though potentially lower-yielding approach, involves direct strong acid hydrolysis which can simultaneously hydrolyze the nitrile.

-

To the crude 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile from Step 1, add a solution of concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours. The progress of the hydrolysis of the nitrile to the carboxylic acid should be monitored.

-

After cooling to room temperature, the resulting solution can be concentrated, and the pH adjusted to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-cyanotetrahydro-2H-pyran-4-carboxylic acid.

Note: This proposed synthesis is based on established chemical transformations. Yields and reaction conditions would require optimization.

Caption: Proposed two-step synthesis pathway.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. The bifunctional nature of this molecule provides a rich and distinct spectroscopic fingerprint.

Expected Spectroscopic Data

| Technique | Functional Group | Expected Absorption / Chemical Shift | Characteristics |

| IR Spectroscopy | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad trough due to hydrogen bonding.[5][6][7][8] |

| C≡N (Nitrile) | ~2250 cm⁻¹ | Sharp, medium-strong intensity.[5][6] Highly diagnostic. | |

| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | Strong, sharp peak (dimeric form).[5][6][7][8] | |

| ¹H NMR | -COOH | > 10 ppm | Broad singlet, D₂O exchangeable.[6] |

| -CH₂-O- (C2, C6) | 3.5 - 4.0 ppm | Multiplets, deshielded by adjacent oxygen. | |

| -CH₂- (C3, C5) | 1.5 - 2.5 ppm | Multiplets. | |

| ¹³C NMR | -C OOH | 165 - 185 ppm | Quaternary carbon, deshielded.[6] |

| -C ≡N | 115 - 130 ppm | Quaternary carbon.[6] | |

| -C H₂-O- (C2, C6) | 60 - 70 ppm | Deshielded by oxygen. | |

| Quaternary Carbon (C4) | 40 - 60 ppm | Signal for the carbon bearing CN and COOH. | |

| -C H₂- (C3, C5) | 20 - 40 ppm | Aliphatic carbons. | |

| Mass Spec (ESI-) | [M-H]⁻ | 154.05 m/z | Deprotonated molecular ion. |

Analytical Workflow for Structural Verification

A self-validating system for confirming the identity and purity of the synthesized material is essential.

Caption: A standard workflow for analytical characterization.

Strategic Applications in Drug Discovery

The true value of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid lies in its application as a versatile building block for creating novel therapeutics.[1] Its structure is particularly relevant to the development of enzyme inhibitors and agents targeting the central nervous system (CNS).[1]

-

Scaffold for Library Synthesis: The orthogonal nature of the nitrile and carboxylic acid groups allows for selective and sequential chemical modifications. The carboxylic acid can be readily converted into a diverse array of amides, esters, or alcohols, which are fundamental for probing interactions within a biological target's binding pocket. The nitrile group can be reduced to a primary amine, providing a key site for further derivatization, or it can be hydrolyzed to an amide or even serve as a bioisostere for other functional groups.[1]

-

Bioisosterism and Pharmacophore Modulation: The carboxylic acid moiety is a classic pharmacophore but can suffer from poor metabolic stability and limited ability to cross biological membranes.[9][10] This scaffold allows for the synthesis of analogues where the acid is replaced by bioisosteres (e.g., tetrazoles, hydroxamic acids) to overcome these liabilities while maintaining target engagement.[11] The nitrile itself can act as a bioisostere for a carbonyl group or a terminal alkyne.

-

Introduction of 3D Character: The sp³-rich tetrahydropyran ring introduces three-dimensional character into otherwise flat molecules. This is a key strategy in modern drug design to improve selectivity, enhance solubility, and escape the "flatland" of aromatic-rich compound libraries, thereby increasing the probability of clinical success.

Conclusion

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined structure, characterized by a stable heterocyclic core and two versatile functional groups, provides a robust platform for the synthesis of novel and complex molecular entities. The insights provided in this guide—spanning its fundamental properties, a logical synthetic route, and detailed spectroscopic analysis—are intended to empower researchers to fully leverage this valuable scaffold in their quest to develop the next generation of therapeutics.

References

-

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. MySkinRecipes. [Link]

-

4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290. PubChem. [Link]

-

4-cyanotetrahydro-2H-pyran-4-carboxylic acid. LookChem. [Link]

-

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid price & availability. MOLBASE. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Eureka | Patsnap. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

-

The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl. ResearchGate. [Link]

- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

-

LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group. [Link]

-

Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

-

Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]

-

interpreting infra-red spectra. Chemguide. [Link]

Sources

- 1. 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid [myskinrecipes.com]

- 2. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid|lookchem [lookchem.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. echemi.com [echemi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 10. DSpace [cora.ucc.ie]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Cyanooxane-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-cyanooxane-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the most industrially viable and scientifically robust route, proceeding via the intramolecular cyclization of readily available starting materials, followed by a controlled hydrolysis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of synthetic strategies.

Introduction: The Significance of the 4,4-Disubstituted Oxane Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals.[1] Its conformational stability and ability to engage in hydrogen bonding interactions make it a desirable feature in modern drug design. Specifically, the creation of a quaternary carbon center at the 4-position, as seen in 4-cyanooxane-4-carboxylic acid, introduces a unique three-dimensional architecture that can be pivotal for modulating biological activity and improving physicochemical properties. The presence of both a nitrile and a carboxylic acid group at this quaternary center provides two orthogonal chemical handles for further elaboration, making this molecule a versatile intermediate for the synthesis of complex spirocyclic and substituted heterocyclic compounds.

This guide will elucidate the most practical and efficient synthesis of this target molecule, focusing on a pathway that combines high atom economy with the use of accessible starting materials.

Primary Synthesis Pathway: Intramolecular Cyclization and Subsequent Hydrolysis

The most effective and well-documented route to 4-cyanooxane-4-carboxylic acid involves a two-step sequence:

-

Step 1: Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate via a base-catalyzed intramolecular cyclization.

-

Step 2: Selective Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This pathway is advantageous due to its convergent nature and the relatively mild conditions required for the key transformations.

Logical Workflow of the Primary Synthesis Pathway

Caption: Overall workflow for the primary synthesis route.

Step 1: Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate

This key step involves the formation of the tetrahydropyran ring and the simultaneous creation of the C4-quaternary center. The reaction proceeds via a double alkylation of the active methylene group of ethyl cyanoacetate with bis(2-chloroethyl) ether.[2][3]

Mechanism:

The reaction is initiated by the deprotonation of ethyl cyanoacetate by a strong base, forming a nucleophilic enolate. This enolate then participates in a sequence of two intermolecular SN2 reactions. However, given the structure of bis(2-chloroethyl) ether, the second alkylation is an intramolecular cyclization, which is kinetically favored, particularly under appropriate dilution, leading to the formation of the six-membered ring.[4]

Sources

- 1. aklectures.com [aklectures.com]

- 2. WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof - Google Patents [patents.google.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

physical and chemical properties of C7H9NO3

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 4-Aminosalicylic Acid (C₇H₇NO₃)

Introduction

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is a significant isomer of the molecular formula C₇H₇NO₃.[1][2] Historically, it has played a crucial role as an antibiotic in the treatment of tuberculosis, often in combination with other drugs to combat resistant strains.[1][3] Beyond its antimicrobial properties, 4-ASA has also been utilized as a second-line agent in managing inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and biological activities of 4-aminosalicylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Aminosalicylic acid is a white to off-white crystalline powder.[2] It is known to darken upon exposure to light and air.[4] The compound's stability and solubility are critical parameters for its formulation and delivery.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [5] |

| Molecular Weight | 153.14 g/mol | [5] |

| Melting Point | 135-145 °C (with decomposition) | [4][6] |

| Boiling Point | 347 °C | [2] |

| Water Solubility | 2 g/L (20 °C) | [4] |

| Appearance | White to beige crystalline powder | [2][4] |

| pKa | Not explicitly found | |

| LogP | 1.3 | [7] |

Synthesis and Purification

Synthesis of 4-Aminosalicylic Acid via Carboxylation of m-Aminophenol

A common and established method for synthesizing 4-aminosalicylic acid is through the Kolbe-Schmitt reaction, which involves the carboxylation of m-aminophenol.[8][9]

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine m-aminophenol, potassium bicarbonate, and carbon dioxide.[8]

-

Heating under Pressure: Heat the mixture under a moderate pressure of 5–10 atmospheres.[8]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of m-aminophenol.

-

Work-up: After the reaction is complete, cool the reactor and carefully release the pressure. The resulting mixture contains the potassium salt of 4-aminosalicylic acid.

-

Acidification: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the free 4-aminosalicylic acid.[10]

-

Isolation: Collect the precipitated 4-aminosalicylic acid by filtration, wash with cold water to remove impurities, and dry under vacuum.[4]

Causality Behind Experimental Choices:

-

The use of potassium bicarbonate and carbon dioxide under pressure facilitates the electrophilic substitution of the carboxyl group onto the electron-rich aromatic ring of m-aminophenol.

-

The Kolbe-Schmitt reaction is a well-established method for the synthesis of salicylic acid derivatives.

Purification by Recrystallization

Crude 4-aminosalicylic acid can be purified by recrystallization from ethanol to obtain a product with higher purity.[4]

Experimental Protocol:

-

Dissolution: Dissolve the crude 4-aminosalicylic acid in a minimal amount of hot ethanol.

-

Decolorization: If the solution is colored, add activated charcoal and heat for a short period to adsorb colored impurities.

-

Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

The identity and purity of synthesized 4-aminosalicylic acid can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum will show characteristic peaks for the aromatic protons, as well as the amine and hydroxyl protons. The expected shifts are approximately 7.46 ppm, 6.12 ppm, and 6.01 ppm for the aromatic protons.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H functional groups.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-aminosalicylic acid (153.14 g/mol ).[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

A reliable and sensitive HPLC method is essential for the quantitative analysis of 4-aminosalicylic acid in various matrices, including biological samples.[13][14][15]

Experimental Protocol:

-

Sample Preparation: For plasma samples, perform protein precipitation followed by extraction.[15]

-

Chromatographic Conditions:

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of 4-aminosalicylic acid in the samples.[15]

Mechanism of Action and Biological Activity

4-Aminosalicylic acid exhibits a dual mechanism of action, functioning as both an antitubercular agent and an anti-inflammatory drug.

Antitubercular Activity: Folate Synthesis Inhibition

The primary mechanism of its antitubercular activity is the inhibition of folate synthesis in Mycobacterium tuberculosis.[3][7] 4-ASA is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folate pathway.[3] By competitively inhibiting DHPS, 4-ASA disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for nucleotide synthesis and bacterial replication.[3]

Anti-inflammatory Activity: NF-κB Pathway Inhibition

4-Aminosalicylic acid also possesses anti-inflammatory properties, which are attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[4][16] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[17] Aminosalicylates have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This inhibition prevents the nuclear translocation of NF-κB and the transcription of inflammatory mediators.[17][18]

NF-κB Signaling Pathway and Inhibition by 4-Aminosalicylic Acid

Caption: Inhibition of the NF-κB signaling pathway by 4-Aminosalicylic Acid.

Pharmacokinetics and Metabolism

The absorption of 4-aminosalicylic acid can be significantly enhanced when taken with food.[19][20] It is primarily metabolized in the liver through acetylation of the amino group and conjugation with glucuronic acid and glycine at the carboxyl group.[4] The metabolites are then excreted by the kidneys.[1]

Conclusion

4-Aminosalicylic acid is a multifaceted molecule with a rich history in medicinal chemistry. Its dual role as an antitubercular and anti-inflammatory agent, coupled with its well-characterized physicochemical properties, makes it a subject of continued interest for researchers in drug development. This guide has provided a comprehensive overview of its synthesis, analysis, and biological activities, offering a valuable resource for the scientific community.

References

-

PrepChem.com. Preparation of 4-aminosalicylic acid. PrepChem.com. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminosalicylic acid. HELIX Chromatography. Available from: [Link]

- Google Patents. US2580195A - Method of purifying 4-aminosalicylic acid. Google Patents.

-

Chongqing Chemdad Co., Ltd. 4-Aminosalicylic acid. Available from: [Link]

-

ResearchGate. FTIR Spetra of free 4-amino salicylic acid (A) and 4ASA-nanocomposite (B). ResearchGate. Available from: [Link]

-

PubChem. 4-Aminosalicylic Acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. FT-IR, FT-Raman and FT-SERS spectra of 4-aminosalicylic acid sodium salt dihydrate. ResearchGate. Available from: [Link]

- Google Patents. US2558298A - Method of preparing 4-aminosalicylic acid. Google Patents.

-

Wikipedia. 4-Aminosalicylic acid. Wikipedia. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Isomers of Amino Salicylic Acid. SIELC Technologies. Available from: [Link]

-

SLS. 4-Aminosalicylic acid, 99%. Available from: [Link]

-

National Institutes of Health. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. FT-IR, FT-Raman and FT-SERS spectra of 4-aminosalicylic acid sodium salt dihydrate. ResearchGate. Available from: [Link]

-

ScienceDirect. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. ScienceDirect. Available from: [Link]

-

mzCloud. N Acetyl 4 aminosalicylic acid. mzCloud. Available from: [Link]

-

SpectraBase. 4-Aminosalicylic acid - Optional[1H NMR]. SpectraBase. Available from: [Link]

-

SpectraBase. 4-Aminosalicylic acid - Optional[13C NMR]. SpectraBase. Available from: [Link]

-

National Institutes of Health. Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. National Center for Biotechnology Information. Available from: [Link]

-

RxList. Paser (Aminosalicylic Acid): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]

-

National Institutes of Health. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US2445242A - Process for producing a 4-amino salicylic acid. Google Patents.

-

ResearchGate. Pharmacokinetics of para-Aminosalicylic Acid Granules Under Four Dosing Conditions. ResearchGate. Available from: [Link]

-

Journal of the Chemical Society (Resumed). 740. 4-Aminosalicylic acid and its derivatives. Part III. Some reactions of 2-acetoxy-4-nitrobenzoyl chloride and the synthesis of some aryl esters of 4-aminosalicylic acid. Royal Society of Chemistry. Available from: [Link]

-

PubMed. Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites: A Potential Relationship to the Development of Gastrointestinal Intolerance. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. Pharmacokinetics of para-Aminosalicylic Acid Granules under Four Dosing Conditions. Semantic Scholar. Available from: [Link]

-

Ovid. Drug-drug cocrystals of antituberculous 4-aminosalicylic acid. Ovid. Available from: [Link]

-

NIST WebBook. Aminosalicylic Acid. National Institute of Standards and Technology. Available from: [Link]

-

MACHEREY-NAGEL. Simplified HPLC method for 5-aminosalicylic acid in plasma and urine. MACHEREY-NAGEL. Available from: [Link]

-

ScholarWorks at University of Montana. New synthesis of para-aminosalicylic acid hydrochloride. ScholarWorks at University of Montana. Available from: [Link]

-

ACS Publications. Crystal Forms of the Antibiotic 4-Aminosalicylic Acid: Solvates and Molecular Salts with Dioxane, Morpholine, and Piperazine. American Chemical Society. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Aminosalicylic acid?. Patsnap Synapse. Available from: [Link]

- Recrystallization of S.A..pdf.

Sources

- 1. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 4. 4-Aminosalicylic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Aminosalicylic acid(65-49-6) 1H NMR spectrum [chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2558298A - Method of preparing 4-aminosalicylic acid - Google Patents [patents.google.com]

- 11. 4-Aminosalicylic acid(65-49-6) IR Spectrum [chemicalbook.com]

- 12. 4-Aminosalicylic acid(65-49-6) MS [m.chemicalbook.com]

- 13. helixchrom.com [helixchrom.com]

- 14. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]

- 15. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics of para-Aminosalicylic Acid Granules under Four Dosing Conditions | Semantic Scholar [semanticscholar.org]

spectroscopic data (NMR, IR, MS) for 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Introduction

4-cyanotetrahydro-2H-pyran-4-carboxylic acid (CAS No. 848821-06-7) is a key heterocyclic building block in modern medicinal chemistry and drug development.[1] Its rigid tetrahydropyran scaffold, substituted with two reactive functional groups—a nitrile and a carboxylic acid—at a quaternary center, makes it a valuable intermediate for synthesizing complex molecules, including enzyme inhibitors and central nervous system agents.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just predicted data, but also the underlying rationale for these predictions and standardized protocols for experimental verification.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the atoms of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the NMR and MS analysis sections.

Caption: A plausible fragmentation pathway for 4-cyanotetrahydro-2H-pyran-4-carboxylic acid.

Key Predicted Peaks:

| m/z Value | Proposed Fragment | Rationale |

| 155 | [C₇H₉NO₃]⁺ | The molecular ion (M⁺). Its intensity may be low due to the molecule's potential for facile fragmentation. |

| 138 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group, a common fragmentation for carboxylic acids. [2] |

| 110 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. This would leave a cation of the 4-cyanotetrahydropyran ring, which should be a prominent peak. [2] |

| 82 | [C₅H₆O]⁺ | A subsequent fragmentation following the loss of COOH and HCN, potentially leading to a stable cyclic structure after rearrangement. |

Expert Insights: The fragmentation of cyclic ethers can be complex. Alpha-cleavage next to the ring oxygen is a common pathway. [3]Therefore, fragments resulting from the opening of the tetrahydropyran ring are also highly probable, leading to a series of smaller peaks in the spectrum. The presence of the stable tetrahydropyran ring may favor fragmentation pathways that keep the ring intact, making the m/z 110 peak particularly significant.

Standardized Experimental Protocols

To experimentally validate the predicted data, the following standard operating procedures are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process and calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is well-suited for polar molecules like this one.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes to determine which provides a better signal. For a carboxylic acid, negative mode ([M-H]⁻ at m/z 154) is often highly effective.

-

Perform fragmentation analysis (MS/MS) on the parent ion to confirm the proposed fragmentation pathways.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization of a novel compound like 4-cyanotetrahydro-2H-pyran-4-carboxylic acid.

Caption: Integrated workflow for structural elucidation using MS, IR, and NMR.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15606290, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

IR Handout. (n.d.). Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Dagaut, P., & Karsenty, F. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 21(4), 558-564. Retrieved from [Link]

-

University College London. (n.d.). NMR Spectroscopy - Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

fundamental reactivity of the nitrile group in pyran rings

An In-Depth Technical Guide to the Fundamental Reactivity of the Nitrile Group in Pyran Rings

Abstract

This technical guide offers an in-depth exploration of the chemical reactivity of the nitrile functional group when appended to a pyran ring. Pyran-containing molecules are cornerstones in medicinal chemistry and natural product synthesis, while the nitrile group serves as a uniquely versatile synthetic handle. The strategic placement of the electron-withdrawing pyran ring significantly modulates the electronic character of the nitrile, creating a rich landscape of chemical reactivity. This document details the foundational principles of this reactivity, key chemical transformations, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Pyran-Nitrile Synthon

The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold found in a vast array of natural products and pharmaceutical agents, including carbohydrates and flavonoids. The nitrile group (—C≡N), with its linear geometry and distinct electronic properties, is a critical functional group in organic synthesis, capable of being transformed into amines, amides, carboxylic acids, ketones, and complex heterocyclic systems.[1]

The fusion of these two entities in pyranonitriles creates a synthon of significant interest. The inherent electronegativity of the pyran's oxygen atom exerts a potent inductive electron-withdrawing effect, which propagates through the ring to the attached nitrile group. This electronic influence enhances the electrophilic character of the nitrile carbon, making it a highly reactive site for a multitude of chemical transformations.[2] This guide elucidates the principles governing this reactivity and provides practical, field-proven methodologies for its exploitation in synthesis.

Core Principles: Electronic Structure and Reactivity

The reactivity of the nitrile group is dictated by its electronic structure. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry with a carbon-nitrogen triple bond composed of one sigma (σ) and two pi (π) bonds.[3][4] The high electronegativity of nitrogen polarizes the triple bond, creating a significant dipole moment and rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[5][6]

When attached to a pyran ring, this electrophilicity is amplified. The pyran oxygen's inductive effect further depletes electron density from the nitrile carbon, making it more reactive towards nucleophiles than a typical alkyl or aryl nitrile. This activation is central to understanding the reaction pathways detailed below.

Key Chemical Transformations of Pyranonitriles

The enhanced electrophilicity of the nitrile carbon in pyran systems allows for a diverse range of high-yielding transformations.

Hydrolysis: Accessing Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to primary amides and, subsequently, to carboxylic acids. This transformation can be effectively catalyzed by either acid or base.[7][8]

Mechanistic Insight:

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen. This step dramatically increases the electrophilicity of the carbon atom, allowing for nucleophilic attack by a weak nucleophile like water.[9][10] The resulting intermediate undergoes tautomerization to form the stable amide, which can then be further hydrolyzed to the carboxylic acid under forcing conditions.[3][9]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the strong hydroxide nucleophile directly attacks the electrophilic nitrile carbon.[3][8] Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to the amide.[8]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Cyano-3,4-dihydro-2H-pyran

-

To a solution of 2-cyano-3,4-dihydro-2H-pyran (1.0 eq) in a 1:1 mixture of water and dioxane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 100 °C) for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (3,4-dihydro-2H-pyran-2-carboxylic acid) by column chromatography or recrystallization.

Data Summary: Hydrolysis of Pyranonitriles

| Catalyst | Reagents | Temperature | Typical Yield (Amide) | Typical Yield (Acid) |

| Acid | H₂SO₄, H₂O | 100 °C | Intermediate | >90% |

| Base | NaOH, H₂O/EtOH | 80 °C | Intermediate | >85% |

Diagram: Acid-Catalyzed Hydrolysis Mechanism

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Reduction: Synthesis of Amines and Aldehydes

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.

-

Reduction to Primary Amines: Strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Ni) reduce the nitrile to a primary amine.[5][11][12] The LiAlH₄ reduction proceeds via two successive nucleophilic additions of a hydride to the nitrile carbon.[3][4][6]

-

Reduction to Aldehydes: Milder reducing agents are required to stop the reaction at the aldehyde oxidation state. Diisobutylaluminum hydride (DIBAL-H) is effective, as is the Stephen aldehyde synthesis , which uses tin(II) chloride (SnCl₂) and hydrochloric acid to generate an iminium salt intermediate that is subsequently hydrolyzed to the aldehyde.[13][14][15][16] The Stephen synthesis is particularly efficient for aromatic and heterocyclic nitriles.[14][15]

Experimental Protocol: Stephen Aldehyde Synthesis of Pyran-2-carboxaldehyde

-

Suspend anhydrous tin(II) chloride (2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Bubble dry hydrogen chloride gas through the suspension until saturation is achieved, maintaining the temperature below 10 °C.

-

Add a solution of 2-cyanopyran (1.0 eq) in anhydrous diethyl ether dropwise to the cold suspension.

-